methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with methyl iodide. The reaction conditions often require a solvent such as ethanol and a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiadiazole ring .
Scientific Research Applications
Methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential antimicrobial activity, particularly against Gram-positive bacteria.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
- 3-methyl-1,2,4-thiadiazole-5-carboxylate
- 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
Uniqueness
Methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities to molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
56805-16-4 |
---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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